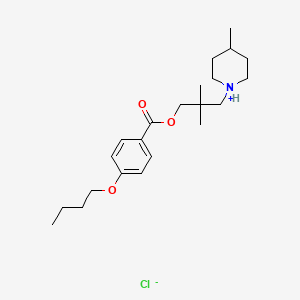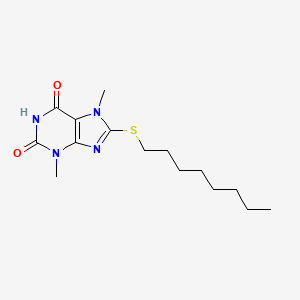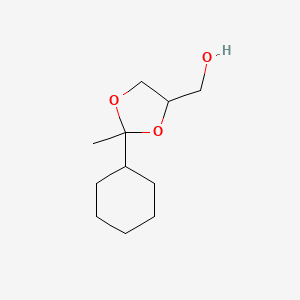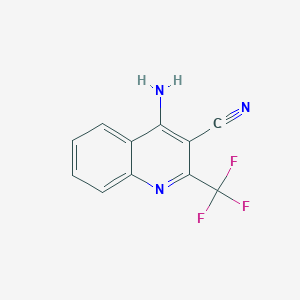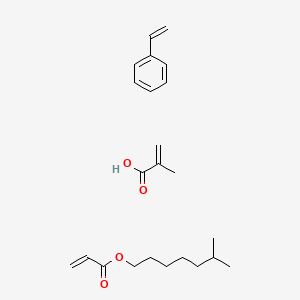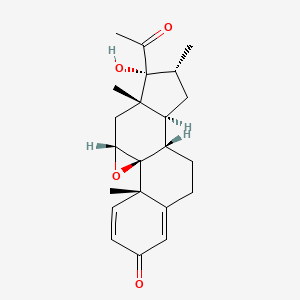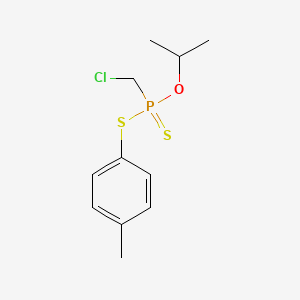
Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane is a complex organophosphorus compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a chloromethyl group, a 4-methylphenyl group, and a sulfanyl-propan-2-yloxy group attached to a sulfanylidene-lambda^{5-phosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the sulfanylidene-lambda^{5-phosphane core under controlled conditions .
Industrial Production Methods
While the compound is mainly synthesized on a laboratory scale, industrial production methods may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the chloromethyl and sulfanyl groups, which can form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl): Shares a similar core structure but differs in the substituents attached to the phosphorus atom.
4-Methylphenylthiol: A simpler compound that serves as a precursor in the synthesis of Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane.
Uniqueness
Chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-lambda^{5-phosphane is unique due to its complex structure, which allows for a diverse range of chemical reactions and applications. Its ability to form stable bonds with various nucleophiles makes it a valuable reagent in organic synthesis and industrial processes .
Propiedades
Número CAS |
5114-37-4 |
|---|---|
Fórmula molecular |
C11H16ClOPS2 |
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClOPS2/c1-9(2)13-14(15,8-12)16-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
Clave InChI |
BFPLZFFHPDTDIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SP(=S)(CCl)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


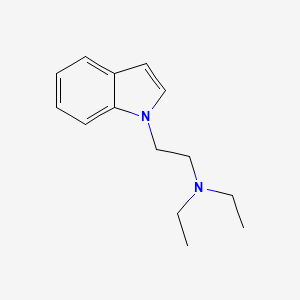
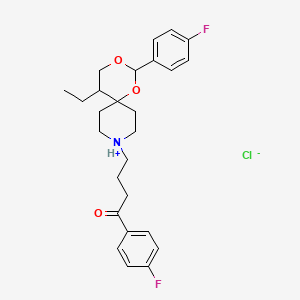
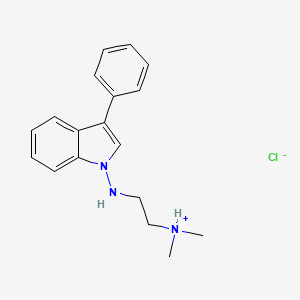
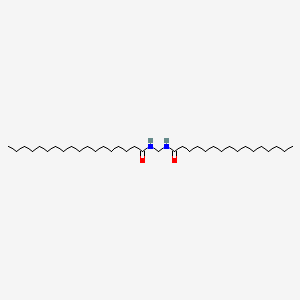

![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
